molecular formula C9H10Cl2N2O2 B14188020 4,6-dichloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide CAS No. 919788-64-0

4,6-dichloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide

Katalognummer: B14188020
CAS-Nummer: 919788-64-0
Molekulargewicht: 249.09 g/mol
InChI-Schlüssel: AJSMGYBSZDBQGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-dichloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyridine ring, a hydroxyethyl group, and a methyl group attached to the nitrogen atom of the carboxamide group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide typically involves the chlorination of pyridine derivatives followed by the introduction of the hydroxyethyl and methyl groups. One common method involves the reaction of 4,6-dichloropyridine-3-carboxylic acid with N-methyl ethanolamine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by amide formation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-dichloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to remove chlorine atoms or reduce the carboxamide group.

    Substitution: The chlorine atoms at the 4 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated or reduced amide products.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

4,6-dichloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4,6-dichloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,6-dichloro-N-(2-hydroxyethyl)-N-(2-phenyl-1-propyl-5-indolyl)-5-pyrimidinecarboxamide
  • 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide
  • N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide

Uniqueness

4,6-dichloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyethyl and methyl groups attached to the nitrogen atom of the carboxamide group, along with the dichloropyridine core, makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.

Eigenschaften

CAS-Nummer

919788-64-0

Molekularformel

C9H10Cl2N2O2

Molekulargewicht

249.09 g/mol

IUPAC-Name

4,6-dichloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C9H10Cl2N2O2/c1-13(2-3-14)9(15)6-5-12-8(11)4-7(6)10/h4-5,14H,2-3H2,1H3

InChI-Schlüssel

AJSMGYBSZDBQGM-UHFFFAOYSA-N

Kanonische SMILES

CN(CCO)C(=O)C1=CN=C(C=C1Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.